3-(2-Propoxyethoxy)piperidine Hydrochloride: A Technical Guide to Scaffold Synthesis and Application in Targeted Protein Degradation
3-(2-Propoxyethoxy)piperidine Hydrochloride: A Technical Guide to Scaffold Synthesis and Application in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and fragment-based drug discovery, the architectural design of linker regions and core scaffolds is as critical as the pharmacophores themselves. 3-(2-Propoxyethoxy)piperidine hydrochloride is a highly versatile, bifunctional building block. It combines the conformational rigidity of a piperidine ring with the hydrophilicity and flexibility of a PEG-like (polyethylene glycol) ether chain.
This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical profile, a self-validating synthetic methodology, and its strategic utility in overcoming pharmacokinetic (PK) bottlenecks in Proteolysis Targeting Chimeras (PROTACs)[1].
Structural and Physicochemical Profiling
The molecule features a central piperidine ring substituted at the C3 position with a 2-propoxyethoxy moiety (-O-CH₂-CH₂-O-CH₂-CH₂-CH₃). The presence of the chiral center at C3 necessitates careful stereochemical consideration depending on the target application (racemic vs. enantiopure requirements).
Formulating this scaffold as a hydrochloride salt is a deliberate design choice. The free base is an oil that is prone to oxidation and difficult to handle. The HCl salt ensures a highly crystalline, stable, and easily weighable solid that exhibits superior aqueous solubility[2].
Quantitative Data Summary
| Property | Value | Rationale / Implication for Drug Design |
| Molecular Formula | C₁₀H₂₁NO₂ • HCl | Represents the base alkaloid and the stoichiometric salt form. |
| Molecular Weight | 223.74 g/mol (Salt) | Low molecular weight provides ample spatial allowance for coupling to larger E3 ligase or target protein ligands. |
| LogP (estimated) | ~1.2 - 1.8 (Base) | The hydrophilic ether oxygen atoms balance the lipophilicity of the propyl chain, aiding in aqueous solubility. |
| TPSA | 21.26 Ų | A low Topological Polar Surface Area ensures excellent membrane permeability. |
| pKa (Amine) | ~9.5 - 10.0 | The secondary amine is fully protonated at physiological pH (7.4), enhancing systemic solubility and acting as a primary handle for amide/amine coupling. |
Synthetic Methodology & Mechanism
The synthesis of 3-(2-propoxyethoxy)piperidine hydrochloride relies on a robust, two-step protocol: an Sₙ2 etherification followed by orthogonal deprotection.
Causality in Experimental Design
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Why N-Boc Protection? The secondary amine of 3-hydroxypiperidine is highly nucleophilic. Without the tert-butyloxycarbonyl (Boc) protecting group, the alkyl halide would preferentially N-alkylate rather than O-alkylate.
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Why 4M HCl in Dioxane? This specific reagent selectively cleaves the Boc group without risking the cleavage of the newly formed ether linkage. Furthermore, the byproduct (isobutylene) is a gas, and the resulting HCl salt naturally precipitates from the non-polar solvent mixture, creating a self-purifying system[2],[3].
Step-by-Step Protocol
Step 1: O-Alkylation
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Preparation: Charge a flame-dried, argon-purged flask with N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
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Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Note: The low temperature controls the exothermic evolution of H₂ gas and prevents unwanted ring-opening side reactions. Stir for 30 minutes.
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Substitution: Dropwise, add 1-bromo-2-propoxyethane (1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate N-Boc-3-(2-propoxyethoxy)piperidine.
Step 2: Deprotection and Salt Formation
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Cleavage: Dissolve the purified intermediate in a minimal volume of Dichloromethane (DCM). Cool to 0 °C.
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Precipitation: Slowly add 4M HCl in Dioxane (5.0 eq). Stir the mixture at room temperature for 2-4 hours. The progression is visually validated by the formation of a white precipitate (the hydrochloride salt)[2].
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Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford pure 3-(2-propoxyethoxy)piperidine hydrochloride.
Caption: Synthetic workflow from N-Boc-3-hydroxypiperidine to the final hydrochloride salt.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:
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¹H NMR (400 MHz, DMSO-d₆):
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Validation: Look for the disappearance of the sharp singlet at ~1.40 ppm (9H), confirming complete Boc deprotection.
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Confirmation: The broad exchangeable signal at ~9.0-9.5 ppm (2H) confirms the protonated secondary amine (R₂NH₂⁺). The ether chain protons will appear as complex multiplets between 3.30 and 3.60 ppm.
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LC-MS (ESI+):
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Validation: The mass spectrum should show a dominant [M+H]⁺ peak at m/z 188.1 (corresponding to the free base mass of 187.28 + 1). The absence of m/z 288.2 confirms the removal of the Boc group.
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HPLC (Reverse Phase, C18 Column):
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Validation: Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier). A single sharp peak (>95% AUC) validates the purity necessary for downstream biological assays.
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Applications in Advanced Therapeutics: PROTAC Linker Design
The most significant application of 3-(2-propoxyethoxy)piperidine hydrochloride lies in the development of heterobifunctional molecules, specifically PROTACs.
The "Goldilocks" Zone of Linker Design
Historically, PROTAC linkers were dominated by simple, highly flexible alkyl chains or pure PEG chains. However, pure PEG linkers, while highly soluble, are highly susceptible to oxidative metabolism (O-dealkylation) by CYP450 enzymes[1]. Conversely, purely lipophilic alkyl chains suffer from poor aqueous solubility, leading to aggregation and poor oral bioavailability.
By incorporating a piperidine ring directly into a truncated PEG-like chain, this scaffold achieves three critical objectives:
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Rigidification: The piperidine ring restricts the conformational degrees of freedom. This reduces the entropic penalty paid when the PROTAC folds to form the ternary complex between the Protein of Interest (POI) and the E3 Ligase[1].
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Solubility Enhancement: The basic secondary amine (pKa ~9.8) and the ether oxygens dramatically improve the thermodynamic solubility of the massive PROTAC molecule[1].
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Vectorization: The secondary amine provides a highly reactive, orthogonal handle for coupling to carboxylic acid-bearing warheads via standard amide coupling reagents (e.g., HATU, EDC).
Caption: The structural role of the piperidine-ether linker in facilitating PROTAC ternary complex formation.
References
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Pike, A., et al. (2022). "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry. Available at:[Link]
- Besson, T., et al. (2018). "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." World Intellectual Property Organization (Patent WO2018112843A1).
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Zheng, X., et al. (2017). "Design, Synthesis, and Evaluation of a Novel Series of Oxadiazine Gamma Secretase Modulators for Familial Alzheimer's Disease." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
